Doramectin aglycone

Physicochemical Property Lipophilicity SAR

Doramectin aglycone is the primary acid degradation product of doramectin, produced via acid-catalyzed hydrolysis. It is NOT interchangeable with other avermectin aglycones due to its unique cyclohexyl group and specific biological profile—it inhibits nematode larval development without paralytic activity. This high-purity reference standard is essential for stability-indicating HPLC/LC-MS method validation, impurity quantification for ANDA submissions, and environmental fate studies. Non-substitutable for rigorous QA/QC applications.

Molecular Formula C36H50O8
Molecular Weight 610.8 g/mol
Cat. No. B10780477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoramectin aglycone
Molecular FormulaC36H50O8
Molecular Weight610.8 g/mol
Structural Identifiers
SMILESCC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)C=CC(C(O5)C6CCCCC6)C)O
InChIInChI=1S/C36H50O8/c1-21-9-8-12-26-20-41-33-31(38)24(4)17-29(36(26,33)40)34(39)42-28-18-27(14-13-22(2)30(21)37)43-35(19-28)16-15-23(3)32(44-35)25-10-6-5-7-11-25/h8-9,12-13,15-17,21,23,25,27-33,37-38,40H,5-7,10-11,14,18-20H2,1-4H3/b9-8+,22-13+,26-12+/t21-,23-,27+,28-,29-,30-,31+,32-,33+,35+,36+/m1/s1
InChIKeySHRUSRJMZSPNGG-LESZKQOZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Doramectin Aglycone: Your Essential Guide to the Acid Degradation Product for Antiparasitic Research & Analytical Reference Standards


The compound designated (1'S,2S,3R,4'R,6R,8'S,10'E,12'R,13'R,14'E,16'E,20'S,21'S,24'R)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one is universally recognized as Doramectin aglycone [1]. It is a macrocyclic lactone aglycone, specifically the deglycosylated core of the second-generation endectocide, doramectin [2]. This compound is produced via the acid-catalyzed hydrolysis of doramectin, removing the disaccharide moiety to yield the aglycone [3]. Its molecular formula is C₃₆H₅₀O₈, with a molecular weight of 610.78 g/mol .

Doramectin Aglycone: Why This Specific Aglycone Matters for Your Research and QA/QC Workflows


Generic substitution with other macrocyclic lactone aglycones is not a viable strategy due to unique physicochemical and functional differentiation. Doramectin aglycone is not interchangeable with other compounds like ivermectin aglycone or the parent drug doramectin. Its specific molecular structure, which includes a cyclohexyl group replacing the sec-butyl moiety found in avermectins, directly impacts key properties such as lipophilicity (LogP) and its biological profile . This compound is distinguished by its function as a specific inhibitor of nematode larval development, while being completely devoid of paralytic activity . This functional selectivity, combined with its role as a critical impurity marker and reference standard [1], renders generic substitutes analytically and pharmacologically inadequate for rigorous scientific or industrial applications.

Quantitative Evidence for Doramectin Aglycone Differentiation: A Comparator-Based Guide for Scientific Selection


Evidence Dimension 1: Comparative Lipophilicity (LogP) Against Parent Drug and In-Class Aglycone

Doramectin aglycone exhibits significantly higher calculated lipophilicity compared to its parent compound, doramectin, and a key in-class comparator, ivermectin aglycone. The LogP of doramectin aglycone is 5.98 , which is greater than the LogP of doramectin at 5.24 [1] and ivermectin aglycone at 4.53 . This increase in lipophilicity is a direct consequence of removing the polar disaccharide unit [2].

Physicochemical Property Lipophilicity SAR

Evidence Dimension 2: Functional Selectivity in Biological Activity (Nematode Larval Development)

Doramectin aglycone is a potent inhibitor of nematode larval development but is uniquely characterized by a complete lack of paralytic activity . This is in contrast to the parent compound, doramectin, which induces paralysis in nematodes as part of its endectocidal action [1]. While quantitative IC50 values for this specific effect are not publicly available , the binary functional distinction (inhibition of development vs. induction of paralysis) is a well-documented and critical differentiator.

Anthelmintic Mode of Action Larval Development Assay

Evidence Dimension 3: Critical Role as a Specified Impurity and Analytical Reference Standard

Doramectin aglycone is a primary acid degradation product of doramectin [1] and is therefore a critical impurity to monitor in pharmaceutical formulations. It is supplied and utilized specifically as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDAs) and commercial production [2]. A stability-indicating HPLC method has been developed to quantify doramectin and its related substances, underscoring the need for a well-characterized aglycone standard [3].

Analytical Chemistry Quality Control Reference Standard Method Validation

Doramectin Aglycone: Validated Application Scenarios for Research and Industrial Use


Scenario 1: Analytical Method Development and Quality Control for Doramectin Pharmaceuticals

Doramectin aglycone is an essential tool for analytical chemists and QA/QC laboratories. As a primary acid degradation product, it is used as a reference standard for the development and validation of stability-indicating HPLC or LC-MS methods [1]. This is critical for quantifying impurity profiles in doramectin drug substance and finished products, ensuring compliance with pharmacopeial standards and supporting ANDA submissions [2]. The high purity (≥95%) of commercially available doramectin aglycone makes it suitable for these stringent applications .

Scenario 2: Structure-Activity Relationship (SAR) Studies in Anthelmintic Discovery

Researchers investigating the mode of action of macrocyclic lactones can utilize doramectin aglycone to probe the role of the disaccharide moiety. The compound's unique functional selectivity—inhibiting larval development without causing paralysis —allows for a dissection of the molecular pathways leading to developmental arrest versus acute neurotoxicity. Its distinct physicochemical properties, such as increased lipophilicity (LogP = 5.98) compared to the parent drug , also make it a valuable scaffold for designing new antiparasitic agents with altered pharmacokinetic profiles.

Scenario 3: Environmental Fate and Metabolism Studies

Due to the lack of published data on the environmental occurrence of doramectin aglycone , this compound represents a critical research frontier in environmental chemistry. Scientists investigating the degradation and transport of veterinary pharmaceuticals can use doramectin aglycone as an analytical standard to detect and quantify this specific metabolite in soil, water, and biological samples. Such studies are crucial for assessing the full environmental impact of doramectin use in livestock.

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